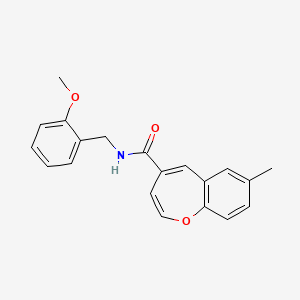

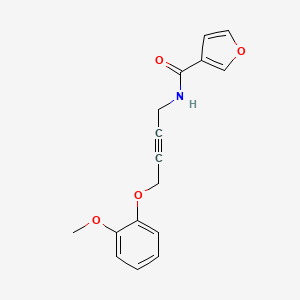

N-(2-甲氧基苄基)-7-甲基-1-苯并噁啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

对映选择性合成

复杂分子的合成通常需要对立体化学进行精确控制,对映选择性合成是化学研究的一个关键方面。例如,Calvez、Chiaroni 和 Langlois(1998 年)详细阐述的由(S)-甲基吡咯谷氨酸制备 N-甲氧基-N-甲基酰胺衍生物,展示了在合成具有特定立体化学构型的化合物中采用的复杂方法。这项研究强调了此类化合物在立体化学复杂分子合成中的重要性,可能包括 N-(2-甲氧基苄基)-7-甲基-1-苯并氧杂庚-4-甲酰胺衍生物 (Calvez, Chiaroni, & Langlois, 1998)。

新颖的合成方法

不断开发创新的合成方法以提高效率和产率。例如,Owton 等人(1995 年)探索了大黄素类似物 4,5,8-三甲氧基-9,10-二氧代-9,10-二氢蒽-2-羧酸的合成,展示了一种新颖的方法,可以应用于 N-(2-甲氧基苄基)-7-甲基-1-苯并氧杂庚-4-甲酰胺的合成。此类方法提供了对可用于合成结构相关化合物的替代合成途径的见解 (Owton, Brunavs, Victor Miles, Dobson, & Steggles, 1995)。

保护基团开发

新型保护基团的开发对于合成复杂有机分子至关重要。村中、市川和松田(2011 年)引入了一种新的甲酰胺保护基团,4-(叔丁基二甲基甲硅烷氧基)-2-甲氧基苄基(SiMB),展示了其在合成过程中保护敏感官能团的效用。这项研究突出了合成化学领域的持续创新,这对于 N-(2-甲氧基苄基)-7-甲基-1-苯并氧杂庚-4-甲酰胺等化合物的合成和改性至关重要 (Muranaka, Ichikawa, & Matsuda, 2011)。

未来方向

作用机制

Target of Action

N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.

Mode of Action

As an agonist, N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide binds to the 5-HT 2A/2C receptors, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that lead to the activation of these receptors .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, reward processing, and cognitive functions.

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of 5-HT 2A/2C receptors by N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide leads to a variety of molecular and cellular effects. For instance, it has been reported to induce hallucinogenic activity, impact short-term memory, and affect locomotion . Moreover, it may also induce anxiety .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJDFADXQODINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)

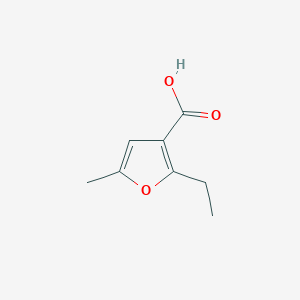

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)

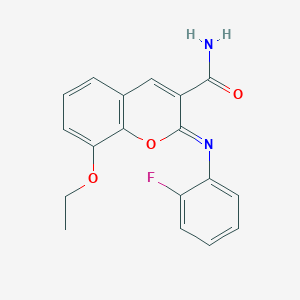

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)

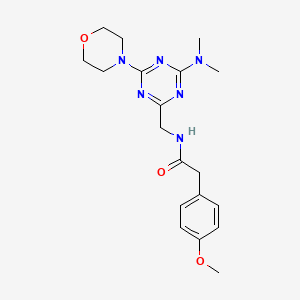

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)